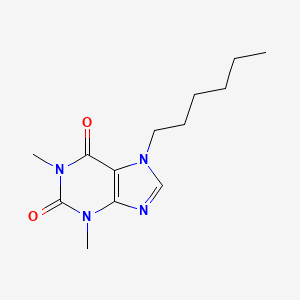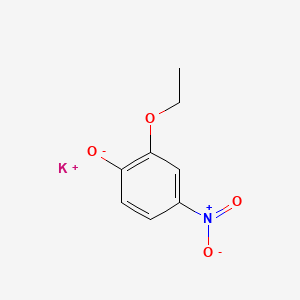
Potassium 2-ethoxy-4-nitrophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-ethoxy-4-nitrophenolate is an organic compound with the molecular formula C8H8KNO4. It is a potassium salt of 2-ethoxy-4-nitrophenol, characterized by its yellow crystalline appearance. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-ethoxy-4-nitrophenolate can be synthesized through the reaction of 2-ethoxy-4-nitrophenol with potassium hydroxide. The reaction typically involves dissolving 2-ethoxy-4-nitrophenol in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-ethoxy-4-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenolic group can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-ethoxy-4-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Oxidation: Quinones and related compounds.
Scientific Research Applications
Potassium 2-ethoxy-4-nitrophenolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium 2-ethoxy-4-nitrophenolate involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. In substitution reactions, the ethoxy group is replaced by a nucleophile through a nucleophilic attack on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-4-nitrophenol: The parent compound without the potassium salt.
2-ethoxy-4-aminophenol: The reduced form of the compound.
4-nitrophenol: A related compound with similar nitro and phenolic groups.
Uniqueness
Potassium 2-ethoxy-4-nitrophenolate is unique due to its potassium salt form, which enhances its solubility and reactivity in certain chemical reactions. This makes it a valuable reagent in various synthetic and industrial processes.
Properties
Molecular Formula |
C8H8KNO4 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
potassium;2-ethoxy-4-nitrophenolate |
InChI |
InChI=1S/C8H9NO4.K/c1-2-13-8-5-6(9(11)12)3-4-7(8)10;/h3-5,10H,2H2,1H3;/q;+1/p-1 |
InChI Key |
FYKWBCBITWMUQW-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


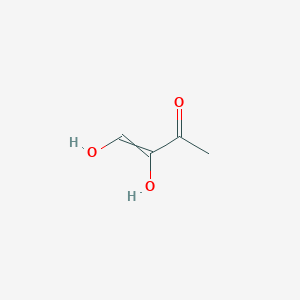
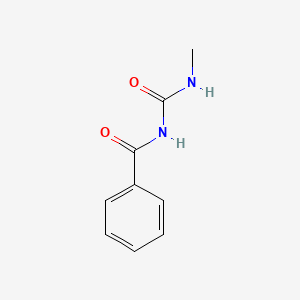

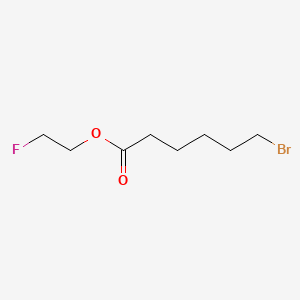

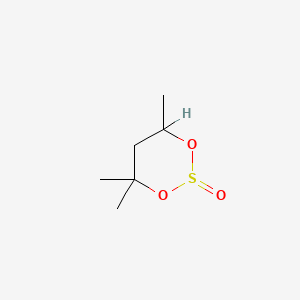
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)




![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)

